molecular formula C17H15FN2OS2 B2563499 2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 942008-14-2

2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2563499
CAS RN: 942008-14-2
M. Wt: 346.44
InChI Key: SWKKQVOVCMZVJE-UHFFFAOYSA-N
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Description

The compound “2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups including an ethylthio group, a phenyl group, a fluorobenzo[d]thiazol group, and an acetamide group . These functional groups could potentially give the compound various chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its atoms. The presence of the aromatic rings (phenyl and thiazole groups) could contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the ethylthio group might participate in nucleophilic substitution reactions, while the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure and functional groups. For example, the presence of the fluorine atom could affect the compound’s reactivity and the strength of its intermolecular interactions .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications in more detail. It could also be interesting to investigate its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-2-22-12-8-6-11(7-9-12)10-15(21)19-17-20-16-13(18)4-3-5-14(16)23-17/h3-9H,2,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKKQVOVCMZVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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